molecular formula C13H8F2O2 B572003 3-(3-Fluorophenyl)-4-fluorobenzoic acid CAS No. 1214363-82-2

3-(3-Fluorophenyl)-4-fluorobenzoic acid

Cat. No. B572003
CAS RN: 1214363-82-2
M. Wt: 234.202
InChI Key: LUVPUUPVPKVUQI-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)propionic acid is a compound that has a molecular weight of 168.167 g/mol . It’s a valuable building block in organic synthesis . In its pure form, it is a white crystalline solid with a melting point of 166.2-166.8 °C .


Synthesis Analysis

Pinacol boronic esters, which are similar to the requested compound, are highly valuable building blocks in organic synthesis. Protodeboronation of these esters is a method used in their synthesis .


Molecular Structure Analysis

The structure of similar compounds like 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed .


Chemical Reactions Analysis

New quaternary phosphonium salts were synthesized by the reactions of tris (3-fluorophenyl)phosphine with acrylic acid and its derivatives .


Physical And Chemical Properties Analysis

3-(3-Fluorophenyl)propionic acid has a melting point of 43°C to 47°C and a boiling point of 125°C (10 mmHg). It also has a flash point of 110°C (230°F) .

Safety and Hazards

The safety data sheet for a similar compound, 3-[(3-Fluorophenyl)carbamoyl]benzeneboronic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-fluoro-3-(3-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-3-1-2-8(6-10)11-7-9(13(16)17)4-5-12(11)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVPUUPVPKVUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673355
Record name 3',6-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214363-82-2
Record name 3',6-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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